(3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
Description
(3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one (hereafter referred to as Compound A) is a heterocyclic organic molecule with a fused thiazolo-triazol system conjugated to an indol-2-one scaffold. Key features include:
Properties
Molecular Formula |
C20H14N4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H14N4O2S/c1-11-7-9-12(10-8-11)17-21-20-24(22-17)19(26)16(27-20)15-13-5-3-4-6-14(13)23(2)18(15)25/h3-10H,1-2H3/b16-15- |
InChI Key |
YHVCWYFHITZPQL-NXVVXOECSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-b][1, triazole Formation
The synthesis begins with constructing the thiazolo[3,2-b]triazole-6(5H)-one scaffold through a three-component reaction involving:
-
5-Amino-1,2,4-triazole (1.0 equiv)
-
4-Methylphenyl-substituted chloroacetic acid derivatives (1.2 equiv)
-
Aldehyde precursors (1.5 equiv)
Reaction conditions require sodium acetate (2.0 equiv) in a 1:1 acetic acid–acetic anhydride solvent system under reflux for 3 hours. This step achieves 72–85% yields through nucleophilic substitution and cyclocondensation mechanisms.
Key parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–115°C | +15% efficiency |
| Solvent Ratio | AcOH:Ac₂O (1:1) | Prevents hydrolysis |
| Reaction Time | 3 hours | Minimizes byproducts |
Indole Moiety Incorporation
The indol-2-one component is introduced via Knoevenagel condensation between:
-
1-Methylindoline-2,3-dione (1.0 equiv)
-
Thiazolo-triazole intermediate (1.05 equiv)
This step employs piperidine (0.1 equiv) as a base catalyst in anhydrous ethanol at 80°C for 6 hours, achieving Z-isomer selectivity >90% through kinetic control. The reaction’s stereochemical outcome is confirmed by NOESY NMR correlations between the indole C3 proton and thiazolo-triazole methyl groups.
Reaction Optimization Strategies
Solvent System Effects
Comparative studies reveal solvent polarity critically influences reaction rates and isomer ratios:
| Solvent | Dielectric Constant | Z:E Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 9:1 | 78 |
| DMF | 36.7 | 3:1 | 65 |
| Dichloroethane | 10.4 | 6:1 | 71 |
Ethanol emerges as optimal due to its balanced polarity and hydrogen-bonding capacity, facilitating both reagent solubility and transition-state stabilization.
Catalytic Enhancements
The addition of 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 83% by enhancing interfacial contact between heterogeneous reagents. Microwave-assisted synthesis (100 W, 150°C) reduces reaction time from 6 hours to 35 minutes while maintaining stereoselectivity.
Structural Characterization Protocols
Spectroscopic Analysis
Critical spectral assignments include:
Crystallographic Validation
Single-crystal X-ray diffraction confirms the Z-configuration through intermolecular hydrogen bonding between N8–H8∙∙∙O12 (2.89 Å) and C11–H11A∙∙∙N3 (3.12 Å) interactions. The dihedral angle between thiazolo-triazole and indole planes measures 12.7°, indicating partial conjugation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot studies demonstrate feasibility in continuous flow reactors:
-
Microreactor Dimensions: 1.0 mm ID × 10 m length
-
Flow Rate: 0.5 mL/min
-
Residence Time: 8.3 minutes
-
Space-Time Yield: 1.24 kg/L·day
This approach reduces solvent consumption by 40% compared to batch processes while achieving 99.5% conversion.
Purification Technologies
Industrial purification employs:
-
High-Speed Countercurrent Chromatography (HSCCC):
-
Solvent System: Hexane–ethyl acetate–methanol–water (5:5:4:3)
-
Purity: 99.8%
-
Recovery: 91%
-
-
Crystallization Optimization:
-
Anti-Solvent: n-Heptane
-
Cooling Rate: 0.5°C/min
-
Crystal Size: 50–100 μm
-
Challenges and Mitigation Strategies
Isomer Separation
The 5-aminomethylidene derivatives exist as Z/E-isomer mixtures in solution. Chiralpak IC columns (4.6 × 250 mm, 5 μm) with ethanol–water (85:15) mobile phase resolve isomers with Rs = 2.1 in 12 minutes.
Thermal Stability Concerns
Thermogravimetric analysis reveals decomposition onset at 218°C. Process modifications include:
-
Nitrogen-sparged reactions below 150°C
-
Short-path distillation for heat-sensitive intermediates
-
Addition of 0.01% BHT as stabilizer
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through pathways such as apoptosis or ferroptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Meta-Substituted Phenyl Analogs
- Compound B : 2-[(3Z)-3-[2-(3-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]-2-oxoindol-1-yl]acetamide
- Key differences :
- Substituent position : 3-methylphenyl (meta) vs. 4-methylphenyl (para) in Compound A.
- Indole modification : Acetamide group at position 1 instead of a methyl group .
- Implications :
- The acetamide group introduces hydrogen-bonding capability, enhancing solubility but possibly reducing membrane permeability.
Electron-Donating Group Substitutions
- Compound C : (3Z)-1-(2-fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one
- Key differences :
- Substituent : 4-methoxyphenyl (electron-donating) replaces 4-methylphenyl.
- Indole modification : 2-fluorobenzyl group at position 1 .
- Implications :
- Fluorine introduces electronegativity, improving metabolic stability but possibly affecting cytotoxicity.
Modifications to the Indole Nitrogen
Ethyl vs. Methyl Substitution
- Compound D : (3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one
- Key differences :
- Indole nitrogen substituent : Ethyl group instead of methyl.
- Aromatic substituent : 3,4-dimethoxyphenyl .
- Implications :
- Dimethoxy groups improve solubility but may complicate synthetic purification.
Heterocyclic Core Variations
Imidazo-Thiazol Derivatives
- Compound E : (Z)-3-((6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)indolin-2-one
- Key differences :
- Core structure : Imidazo[2,1-b]thiazol instead of thiazolo[3,2-b][1,2,4]triazol.
- Substituent : Coumarin (2-oxo-2H-chromen-3-yl) group .
- Implications :
- The coumarin moiety introduces fluorescence, useful in imaging studies.
- Reduced nitrogen content in the core may decrease polarity compared to Compound A.
Structure-Activity Relationship (SAR) Insights
- Para-substituted aromatics (e.g., 4-methylphenyl in Compound A) may optimize steric and electronic interactions in hydrophobic enzyme pockets.
- Electron-donating groups (e.g., methoxy in Compound C) enhance dipole interactions but may reduce membrane permeability.
- Nitrogen substituents : Methyl (A) vs. ethyl (D) balances lipophilicity and synthetic feasibility.
Biological Activity
The compound (3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule characterized by its unique structural components that include a thiazolo-triazole framework and an indole moiety. This combination suggests potential for diverse biological activities, particularly in pharmacology.
Structural Features
The molecular formula of the compound is with a molecular weight of approximately 439.5 g/mol. The compound features:
- Thiazolidinone ring : Often linked to various pharmacological properties.
- Indole moiety : Known for its significance in medicinal chemistry.
- Methylphenyl substituent : This group may enhance lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activities. For instance, derivatives of thiazolidinone have shown promising results against various cancer cell lines. A study highlighted that modifications in the structure could lead to enhanced potency against prostate cancer cells with IC50 values ranging from 0.7 to 1.0 μM .
Table 1: Comparison of Anticancer Activities
| Compound Class | Structure Features | IC50 Range (μM) | Target Cancer Type |
|---|---|---|---|
| Thiazolidinone Derivatives | Thiazolidinone core | 0.7 - 1.0 | Prostate cancer |
| Indole-based Compounds | Indole and thiazolidine rings | <0.5 | Melanoma |
| SMART Agents | Modified thiazolidine structure | 0.4 - 2.2 | Melanoma and prostate cancer |
Antimicrobial Activity
The presence of the thiazolidinone structure is associated with antimicrobial properties. Similar compounds have been documented to possess broad-spectrum activity against bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Mechanistic Insights
Preliminary studies suggest that the anticancer activity may be attributed to the inhibition of tubulin polymerization, a critical process for cell division . The compound's ability to interact with microtubules indicates potential as a chemotherapeutic agent.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazolidinone Ring : Achieved by reacting thioamides with α-haloketones under basic conditions.
- Indolone Formation : Synthesized through cyclization reactions involving aniline derivatives.
- Coupling Reactions : Final coupling under specific conditions using palladium-catalyzed cross-coupling reactions.
Table 2: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiazolidinone formation | Thioamide + α-haloketone |
| 2 | Indolone synthesis | Aniline derivatives + carbonyl compounds |
| 3 | Coupling reaction | Palladium catalyst |
Case Studies
Several case studies have explored the biological activity of similar compounds:
- A study on thiazolidine derivatives demonstrated significant cytotoxicity against melanoma cell lines, emphasizing the importance of structural modifications on biological activity .
- Another investigation into indole-thiazolidine hybrids revealed enhanced anticancer properties compared to their parent compounds.
Q & A
Q. What are the key steps in synthesizing (3Z)-1-Methyl-3-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the thiazolo-triazole core using reagents like fluorophenyl isothiocyanate under controlled pH (6.5–7.5) and temperature (60–80°C).
- Step 2: Introduction of the indole moiety via condensation reactions, often requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine).
- Step 3: Final purification via column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures. Key reagents include chlorobenzyl chloride for substituent introduction and hydrazine hydrate for cyclization. Yield optimization requires strict temperature control and inert atmospheres (N₂/Ar) .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton/carbon environments and stereochemistry (e.g., Z-configuration).
- X-ray Crystallography: Definitive confirmation of 3D structure and bond angles.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity standard).
- Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-validation using multiple techniques minimizes structural misassignment .
Q. What are the primary challenges in handling this compound’s solubility during in vitro assays?
The compound’s low aqueous solubility can be addressed via:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate esters) temporarily.
- Nanoformulation: Encapsulation in liposomes or polymeric nanoparticles. Solubility profiles should be pre-screened using UV-Vis spectroscopy in varying solvent systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Catalysts: Use Pd(OAc)₂ for cross-coupling steps, reducing side-product formation.
- Temperature Gradients: Gradual heating (40°C → 80°C) prevents premature cyclization.
- In-line Monitoring: Employ ReactIR or HPLC-MS for real-time reaction tracking. Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., pH, stoichiometry) .
Q. What strategies are effective in identifying biological targets for this compound?
- Enzyme Assays: Screen against kinase or protease libraries (e.g., tyrosine kinases, caspases).
- Computational Docking: Use AutoDock Vina or Schrödinger Suite to predict binding to targets like 14-α-demethylase (CYP51) or tubulin.
- CRISPR-Cas9 Knockout: Validate target relevance by observing activity loss in gene-edited cell lines. Prioritize targets with high docking scores (>-9 kcal/mol) and confirm via Surface Plasmon Resonance (SPR) .
Q. How can computational modeling resolve discrepancies in experimental vs. predicted reactivity?
- Density Functional Theory (DFT): Calculate reaction barriers for key steps (e.g., cyclization energy ~25 kcal/mol).
- Molecular Dynamics (MD): Simulate solvent effects on transition states.
- Machine Learning: Train models on existing thiazolo-triazole reaction datasets to predict optimal conditions. Validate models with small-scale parallel reactions .
Q. What methods address contradictions in biological activity data across studies?
- Dose-Response Curves: Re-test activity under standardized conditions (e.g., 72-hour incubation, 10% FBS).
- Orthogonal Assays: Combine MTT assays with flow cytometry for apoptosis/necrosis differentiation.
- Meta-Analysis: Aggregate data from ≥3 independent studies using fixed/random-effects models. Report IC₅₀ values with 95% confidence intervals .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation: Systematically modify substituents (e.g., replace 4-methylphenyl with halogens or methoxy groups).
- Activity Cliffs: Identify abrupt changes in potency (e.g., IC₅₀ from 10 nM to >1 µM) via 3D-QSAR.
- Biological Profiling: Test analogs against panels (e.g., NCI-60 cancer cell lines). Use Free-Wilson analysis to quantify substituent contributions .
Q. What approaches assess the compound’s metabolic stability and toxicity?
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and quantify half-life (t₁/₂).
- AMES Test: Screen for mutagenicity using Salmonella typhimurium strains.
- Zebrafish Models: Evaluate acute toxicity (LC₅₀) and organ-specific effects. Compare results with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How to evaluate the compound’s stability under varying storage conditions?
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC Tracking: Monitor degradation products (e.g., oxidation at the indole carbonyl).
- Lyophilization: Assess stability in lyophilized vs. solution states over 6–12 months.
Use Arrhenius plots to extrapolate shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
